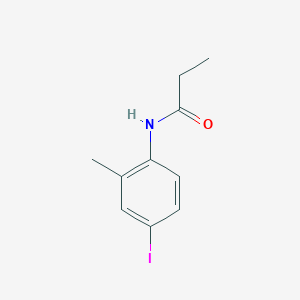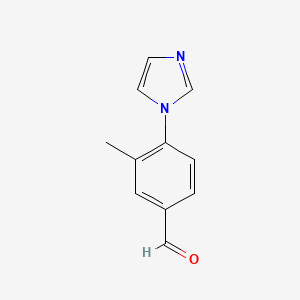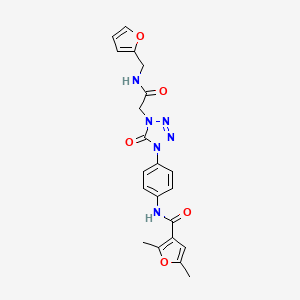![molecular formula C16H15FN2O B2364157 N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide CAS No. 2191110-77-5](/img/structure/B2364157.png)
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide, also known as PF-06463922, is a small molecule inhibitor that targets the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of the endocannabinoid anandamide, which plays a role in pain management, mood regulation, and appetite control. By inhibiting FAAH, PF-06463922 increases the levels of anandamide in the body, leading to potential therapeutic benefits.
作用機序
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of the endocannabinoid anandamide. Anandamide binds to the cannabinoid receptor type 1 (CB1) and type 2 (CB2) to produce its effects. By inhibiting FAAH, this compound increases the levels of anandamide in the body, leading to increased activation of the CB1 and CB2 receptors. This results in potential therapeutic benefits such as pain relief, anti-anxiety effects, and improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of anandamide in the body, leading to increased activation of the CB1 and CB2 receptors. This results in potential therapeutic benefits such as pain relief, anti-anxiety effects, and improved metabolic function. In a study published in the British Journal of Pharmacology, this compound was shown to increase food intake and reduce body weight gain in mice (Gamage et al., 2013). Another study published in the Journal of Lipid Research demonstrated that this compound improved glucose tolerance and insulin sensitivity in obese mice (Tam et al., 2016). These studies suggest that this compound has potential therapeutic benefits in the treatment of metabolic disorders.
実験室実験の利点と制限
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for FAAH. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. These limitations can be addressed by using appropriate solvents and controls in lab experiments.
将来の方向性
There are several future directions for research on N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide. One area of research is the development of more potent and selective FAAH inhibitors. Another area of research is the investigation of the long-term effects of this compound on metabolic function and the endocannabinoid system. Additionally, the potential for this compound in the treatment of other disorders such as inflammation and cancer should be explored. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its effects and potential applications.
In conclusion, this compound, also known as this compound, is a small molecule inhibitor that targets the enzyme FAAH. This compound has potential therapeutic benefits in the treatment of pain, anxiety, and metabolic disorders. Its mechanism of action involves the inhibition of FAAH, leading to increased levels of anandamide and activation of the CB1 and CB2 receptors. While this compound has several advantages for lab experiments, it also has some limitations that should be addressed. Future research should focus on the development of more potent and selective FAAH inhibitors, investigation of the long-term effects of this compound, and exploration of its potential in the treatment of other disorders.
合成法
The synthesis of N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide involves several steps, including the preparation of the 4-fluorophenylpyridine intermediate, the coupling of the intermediate with the N-methylprop-2-enamide moiety, and the purification of the final product. The detailed synthesis method can be found in the patent literature (WO2012113078A1).
科学的研究の応用
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide has been extensively studied in preclinical models for its potential therapeutic uses. Some of the areas of research include pain management, anxiety and depression, addiction, and metabolic disorders. In a study published in the Journal of Medicinal Chemistry, this compound was shown to have potent analgesic effects in a rat model of neuropathic pain (Ahn et al., 2017). Another study published in Neuropsychopharmacology demonstrated that this compound reduced anxiety-like behaviors in mice (Gunduz-Cinar et al., 2013). These studies suggest that this compound has potential therapeutic benefits in the treatment of pain and anxiety disorders.
特性
IUPAC Name |
N-[(4-fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-3-15(20)19(2)16(13-5-4-10-18-11-13)12-6-8-14(17)9-7-12/h3-11,16H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMLVJQHUYPCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)F)C2=CN=CC=C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)

![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/no-structure.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2364081.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2364082.png)

![4-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2364086.png)





